2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl-
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Overview
Description
2H-Naphtho[1,8-bc]furan-6,7-dione, 3-hydroxy-2,2,5,8-tetramethyl- is a natural product found in Aristolochia manshuriensis with data available.
Scientific Research Applications
Synthesis and Characterization
- 2H-Naphtho[1,8-bc]furan has been studied for its synthesis methods and chemical properties. For example, it forms a stable salt when C-protonated and can be oxidized by air to produce 8-hydroxy-1-naphthaldehyde. This compound also undergoes oxidation reactions leading to products structurally similar to gossypol (Berry & Smith, 1972).
Chemical Reactions and Derivatives
- Studies have explored the creation of various derivatives through reactions like the Diels-Alder reaction and other cycloadditions. For instance, 7-Arylidene-2H,6H-naphtho[1,8-bc]furan-2,6-diones have been synthesized, demonstrating interesting chemical properties and potential applications in organic chemistry (Bouaziz, Fillion, & Pinatel, 1993).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of 4,5-Dihydro-3H-naphtho[1,8-bc]furans have been investigated, offering insights into the chemical behavior of these furan derivatives and their potential applications in synthetic chemistry (Horaguchi & Abe, 1978).
Applications in Sensing Technologies
- Certain derivatives, like naphtho[2,3-b]furan-4,9-diones, have been found to exhibit selective response to specific cations, indicating potential uses in the development of chromogenic sensors for detecting elements like Hg2+ and Pd2+ in various media (Tang, Zhang, Zeng, & Zhou, 2017).
Natural Occurrence and Extraction
- Research includes the study of naphtho[2,3-b]furan-4,9-diones and related compounds in natural sources, such as in the extracts of Tabebuia avellanedae, a plant species. This highlights the occurrence of these compounds in nature and their potential extraction for various applications (Steinert, Khalaf, & Rimpler, 1995).
Green Synthesis Approaches
- Innovative methods have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, emphasizing environmentally friendly approaches. For instance, a water-based synthesis method presents a greener alternative for producing these compounds (Teimouri & Bazhrang, 2008).
Properties
CAS No. |
18142-17-1 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12)-tetraene-9,10-dione |
InChI |
InChI=1S/C15H14O4/c1-6-5-8(16)11-10-9(6)13(18)12(17)7(2)14(10)19-15(11,3)4/h5,16H,1-4H3 |
InChI Key |
AGQMXCDPDAUABZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C(=O)C(=C3OC2(C)C)C)O |
Synonyms |
3-hydroxy-2,2,5,8-tetramethyl-2H-naphthol(1,8-bc)furan-6,7-quinone dehydrooxoperezinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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